molecular formula C8H13N B14453172 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- CAS No. 75145-98-1

1H-Pyrrole, 3-methyl-2-(1-methylethyl)-

Cat. No.: B14453172
CAS No.: 75145-98-1
M. Wt: 123.20 g/mol
InChI Key: CQDMZZGWCIYVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, 3-methyl-2-(1-methylethyl)- is a heterocyclic organic compound with the molecular formula C8H13N It is a derivative of pyrrole, characterized by a methyl group at the third position and an isopropyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .

Industrial Production Methods: Industrial production of 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of saturated pyrrole derivatives.

    Substitution: Formation of halogenated or alkylated pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 3-methyl-2-(1-methylethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

    3-Methylpyrrole: Similar structure but lacks the isopropyl group.

    2,5-Dimethylpyrrole: Contains two methyl groups at positions 2 and 5.

    1H-Pyrrole, 2-methyl-: Methyl group at the second position.

Uniqueness: 1H-Pyrrole, 3-methyl-2-(1-methylethyl)- is unique due to the presence of both a methyl and an isopropyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

75145-98-1

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

3-methyl-2-propan-2-yl-1H-pyrrole

InChI

InChI=1S/C8H13N/c1-6(2)8-7(3)4-5-9-8/h4-6,9H,1-3H3

InChI Key

CQDMZZGWCIYVNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.